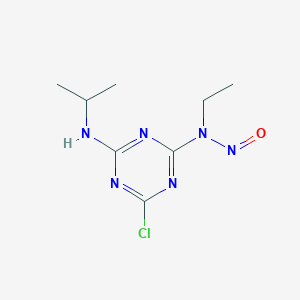

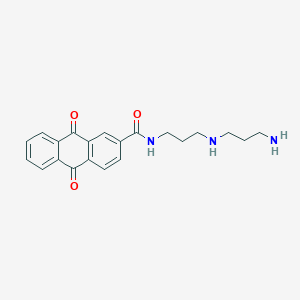

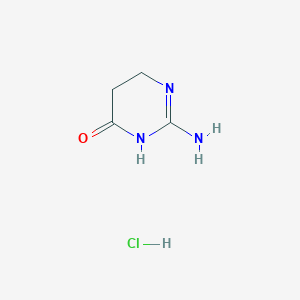

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a novel energetic compound with a high-nitrogen content, 1-amino-tetrazolo-[4,5-b]tetrazole, which shares the tetrazole moiety with the compound of interest . The second paper describes the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, which are related to chromen-4-one structures . These papers suggest that the compound of interest may have energetic properties due to the tetrazole group and could be synthesized through methods similar to those used for chromene derivatives.

Synthesis Analysis

The synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer a potential pathway. The organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involves a tandem Michael addition - cyclization reaction . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step with a tetrazole precursor.

Molecular Structure Analysis

The molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly analyzed in the papers. However, the first paper provides detailed theoretical calculations on the electronic structure properties and interactions of chemical bonds for a high-nitrogen compound . This information can be useful in predicting the molecular structure and stability of the compound of interest, as the presence of the tetrazole group is likely to influence its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not covered in the provided papers. Nonetheless, the first paper's discussion on the azido-cyclization kinetics of a related compound suggests that the compound of interest may also undergo similar reactions, which could be relevant for its synthesis or functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not directly reported in the papers. However, the first paper predicts properties such as density, enthalpy of formation, and detonation performance for a high-nitrogen compound . These properties are important for understanding the energetic potential of the compound of interest. The second paper does not provide specific physical or chemical properties but does indicate that the chromene derivatives synthesized can exhibit moderate enantioselectivity , which could suggest that the compound of interest may also display chiral properties.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Synthesis

- Summary of Application : “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one” is used in the synthesis of pharmaceuticals . It is a key intermediate in the production of Pranlukast, a medication used to treat bronchial asthma .

- Methods of Application : The compound is prepared through a multi-step reaction involving 3-amino-2-hydroxyacetophenone, sodium hydroxide or potassium hydroxide, acetyl chloride, sodium methoxide or potassium tert-butoxide, DMSO (dimethylsulfoxide), and 1H-tetrazol-5-carboxylic acid ethyl ester .

- Results or Outcomes : The method has been described as having high added value and can obtain high value-added products. Despite the multi-step reactions, they can be completed in one or two steps, simplifying the process and making it suitable for industrial production .

-

Carbon Capture

- Summary of Application : Tetrazole-based molecules, such as “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one”, have been used in the preparation of porous metal-tetrazolate architectures for applications like carbon capture .

- Methods of Application : The compound is used in the synthesis of metal-organic frameworks (MOFs) that have high selectivity for adsorbing CO2 . This is attributed to the high density of free nucleophilic tetrazole N atoms on the pore surfaces .

- Results or Outcomes : The study reported the synthesis of three tetrazole-based MOFs. One of these MOFs showed high selectivity for adsorbing CO2 .

Propiedades

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | |

CAS RN |

110683-22-2 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)